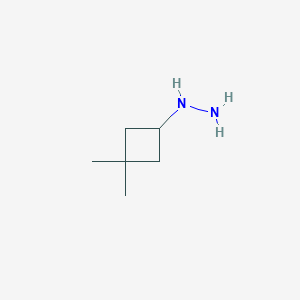
(3,3-Dimethylcyclobutyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylcyclobutyl)hydrazine is an organic compound with the molecular formula C6H14N2 It is a derivative of hydrazine, characterized by the presence of a cyclobutyl ring substituted with two methyl groups at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclobutyl)hydrazine typically involves the reaction of 3,3-dimethylcyclobutanone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through appropriate purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Dimethylcyclobutyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethylcyclobutyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3,3-Dimethylcyclobutyl)hydrazine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a nucleophile, participating in reactions that modify the structure and function of biological molecules. The specific pathways and targets involved depend on the context of its use, whether in chemical synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3-Dimethylbutyl)hydrazine: Similar in structure but with a butyl group instead of a cyclobutyl ring.
Cyclobutylhydrazine: Lacks the methyl substitutions on the cyclobutyl ring.
Dimethylhydrazine: Contains two methyl groups attached to the hydrazine moiety but lacks the cyclobutyl ring.
Uniqueness
(3,3-Dimethylcyclobutyl)hydrazine is unique due to the presence of both a cyclobutyl ring and methyl substitutions, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C6H14N2 |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(3,3-dimethylcyclobutyl)hydrazine |
InChI |
InChI=1S/C6H14N2/c1-6(2)3-5(4-6)8-7/h5,8H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
BAEMCKRDYVGADL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)NN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















